molecular formula C6H6O8 B1601643 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione CAS No. 63183-44-8

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

Cat. No. B1601643
CAS RN: 63183-44-8
M. Wt: 206.11 g/mol
InChI Key: GYOVGUVIMWSHSF-UHFFFAOYSA-N
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Description

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is a chemical compound with the molecular formula C6H6O8 and a molecular weight of 206.11 . It is also known as rhodizonic acid dihydrate .


Synthesis Analysis

Anhydrous rhodizonic acid H2C6O6 is obtained by the fully reversible thermal dehydration of solid 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione, commonly known as rhodizonic acid dihydrate . Treatment of this compound with RbOH yields crystals of Rb2C6O6 .


Molecular Structure Analysis

The oxocarbon dianion C6O62−, which is obtained from the reaction of 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione with RbOH, is shown to possess a flat, benzene-type structure, with C–C bonds shorter than expected for a non-aromatic ketonic-type structure .


Chemical Reactions Analysis

The degradation of 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione by chlorine dioxide under conditions of industrial pulp bleaching generates rhodizonic acid (RhA) as a secondary chromophore . The reaction from DHBQ to RhA involves pentahydroxybenzene (PHB) as an intermediate .

Scientific Research Applications

Synthesis and Properties

Research has shown that 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione can be involved in various chemical transformations, yielding new cyclohexene derivatives. For example, Oda et al. (2003) describe its utility in Diels-Alder reactions and thermal decomposition reactions, indicating its potential as an intermediate in organic syntheses (Oda, Kawase, Okada, & Enomoto, 2003). Similarly, Meijere et al. (1986) explored its photooxidation to synthesize nonenolizable cyclohex-2-ene-1,4-diones, demonstrating its applicability in creating oxygen-functionalized cyclohexane and cyclohexene derivatives (Meijere, Kaufmann, & Erden, 1986).

Polymer Science

In polymer science, Jing and Hillmyer (2008) used a derivative of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione for toughening polylactide. This research highlights its role in enhancing the mechanical properties of polymers, particularly in improving toughness (Jing & Hillmyer, 2008).

Structural and Conformational Studies

Braga et al. (2001) investigated the solid-state structure and interconversion of rhodizonic acid derivatives, including 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione. This research provides insights into the structural aspects of these compounds and their behavior under different conditions (Braga, Cojazzi, Maini, & Grepioni, 2001).

Chemical Synthesis

Kanao and Oda (1984) demonstrated the generation and reactions of cyclohexene-1,4-diones, including derivatives of the compound . Their work underscores the reactive nature of these substances and their utility in synthesizing polycyclic 1,4-benzoquinones, which are important in various chemical syntheses (Kanao & Oda, 1984).

properties

IUPAC Name

2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9/h7-8,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOVGUVIMWSHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(C(C1=O)(O)O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538817
Record name 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

CAS RN

63183-44-8
Record name 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 2
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 3
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 4
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 5
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 6
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

Citations

For This Compound
7
Citations
D Braga, G Cojazzi, L Maini, F Grepioni - New Journal of Chemistry, 2001 - pubs.rsc.org
Anhydrous rhodizonic acid H2C6O6 is obtained by (fully reversible) thermal dehydration of solid 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione, H6C6O8, commonly known as …
Number of citations: 34 pubs.rsc.org
D Braga, G Cojazzi, L Maini, F Grepioni, D Braga… - 2001 - arch.neicon.ru
Anhydrous rhodizonic acid H2C6O6 is obtained by (fully reversible) thermal dehydration of solid 2, 3, 5, 5, 6, 6-hexahydroxycyclohex-2-ene-1, 4-dione, H6C6O8, commonly known as …
Number of citations: 0 arch.neicon.ru
M Guggenberger, H Hettegger, NS Zwirchmayr… - Cellulose, 2020 - Springer
2,5-Dihydroxy-[1,4]-benzoquinone (DHBQ, 1) is the most prominent representative of cellulosic key chromophores, which occur almost ubiquitously in all types of aged cellulosics. The …
Number of citations: 6 link.springer.com
H Hettegger, H Amer, NS Zwirchmayr, M Bacher… - Cellulose, 2019 - Springer
The chemistry of cellulosic key chromophores is challenging because of the usually very low concentration of the colored compounds in real-world cellulosic matrices. It offers many …
Number of citations: 8 link.springer.com
THAPT Rosenau - academia.edu
The chemistry of cellulosic key chromophores is challenging because of the usually very low concentration of the colored compounds in realworld cellulosic matrices. It offers many …
Number of citations: 2 www.academia.edu
L Fornasari, S d'Agostino… - European Journal of …, 2019 - Wiley Online Library
The boronic acid derivatives 4‐pyridinylboronic acid (4‐pyBA) and pyrimidine‐5‐boronic acid (pyrBA) have been reacted with the oxocarbon rhodizonic acid or with sodium rhodizonate …
L Fornasari - 2020 - amsdottorato.unibo.it
The ultimate goal of crystal engineering is making crystals with a purpose. This means designing de novo molecular solids possessing precise structural and physicochemical …
Number of citations: 3 amsdottorato.unibo.it

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